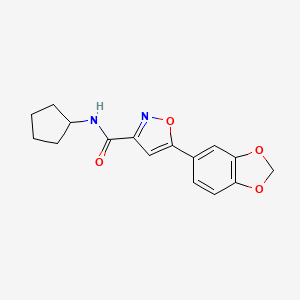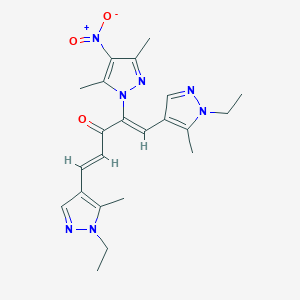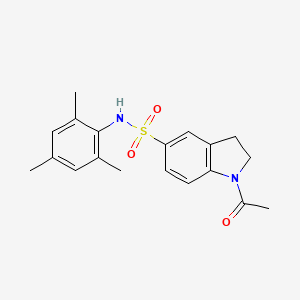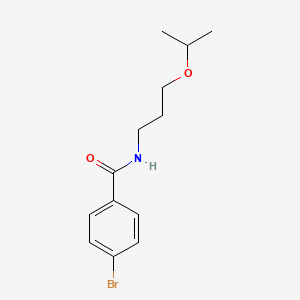
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide, also known as BNC375, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BNC375 belongs to the class of isoxazolecarboxamide compounds and has been found to exhibit potent and selective inhibition of the enzyme phosphodiesterase 9 (PDE9). In
Mécanisme D'action
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide works by selectively inhibiting PDE9, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, this compound increases the levels of cGMP, which in turn enhances synaptic plasticity and improves memory and cognitive function.
Biochemical and physiological effects:
Studies have shown that this compound has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. This compound has been found to improve cognitive function and memory in animal models, and has also been shown to have anti-inflammatory effects. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide in lab experiments is its selectivity for PDE9, which allows for more precise targeting of the enzyme. Additionally, this compound has a favorable pharmacokinetic profile, which makes it a good candidate for in vivo studies. However, one limitation of using this compound in lab experiments is its high cost, which may limit its availability for some researchers.
Orientations Futures
There are several potential future directions for research on 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide. One possible direction is to investigate its potential therapeutic applications in neurological and psychiatric disorders, particularly Alzheimer's disease and other forms of dementia. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for neuroinflammatory disorders. Additionally, further research could be done to optimize the synthesis method for this compound and to develop more cost-effective methods of producing the compound.
Applications De Recherche Scientifique
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide has been found to have potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that PDE9 inhibitors such as this compound can improve cognitive function and memory, making them potential candidates for the treatment of Alzheimer's disease and other forms of dementia. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential treatment for neuroinflammatory disorders such as multiple sclerosis and Parkinson's disease.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(17-11-3-1-2-4-11)12-8-14(22-18-12)10-5-6-13-15(7-10)21-9-20-13/h5-8,11H,1-4,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVJPWHJPXEKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4647224.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4647236.png)
![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4647240.png)
![4-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4647247.png)
![4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid](/img/structure/B4647265.png)
![2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B4647270.png)

![methyl 1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4647282.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4647290.png)

![5-{[3-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4647310.png)
![methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4647317.png)

![N-[3-(1-azepanyl)propyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4647326.png)
